molecular formula C26H28N4O4S2 B12156436 2-(butan-2-ylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(butan-2-ylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12156436
M. Wt: 524.7 g/mol
InChI Key: RDGOJJJDFNDJOA-QNGOZBTKSA-N
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Description

The compound “2-(butan-2-ylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that features multiple functional groups, including amine, thiazolidinone, and pyridopyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(butan-2-ylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Construction of the pyridopyrimidinone core: This step may involve the cyclization of a suitable precursor, such as a pyrimidine derivative, with an appropriate aldehyde or ketone.

    Introduction of the butan-2-ylamino group: This can be done through nucleophilic substitution reactions using butan-2-amine.

    Final assembly: The final step may involve the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions, including temperature, pressure, solvent, and catalysts. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

The compound “2-(butan-2-ylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound may be studied for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2-(butan-2-ylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(butan-2-ylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • This compound

Uniqueness

The uniqueness of “this compound” lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for diverse chemical reactivity and potential biological activity, setting it apart from simpler compounds.

Properties

Molecular Formula

C26H28N4O4S2

Molecular Weight

524.7 g/mol

IUPAC Name

(5Z)-5-[[2-(butan-2-ylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28N4O4S2/c1-5-16(2)27-23-18(24(31)29-12-7-6-8-22(29)28-23)15-21-25(32)30(26(35)36-21)13-11-17-9-10-19(33-3)20(14-17)34-4/h6-10,12,14-16,27H,5,11,13H2,1-4H3/b21-15-

InChI Key

RDGOJJJDFNDJOA-QNGOZBTKSA-N

Isomeric SMILES

CCC(C)NC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC

Canonical SMILES

CCC(C)NC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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